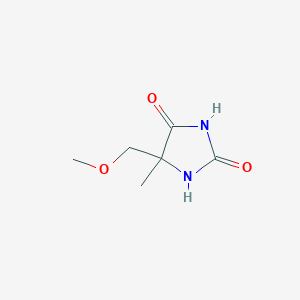

5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione

描述

属性

IUPAC Name |

5-(methoxymethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-6(3-11-2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKYNGSKQXMIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Hydantoin Derivatives

Method A: Alkylation with Methoxymethyl Chloride or Similar Reagents

- Reagents: Hydantoin, methoxymethyl chloride (or analogs), base (e.g., potassium carbonate or sodium hydride),

- Procedure: Hydantoin is dissolved in a suitable solvent such as acetone or dimethylformamide (DMF). The base deprotonates the nitrogen at the 1- or 3-position, enabling nucleophilic attack on the electrophilic methoxymethyl chloride, leading to the formation of the methoxymethyl derivative at the 5-position.

- Reaction Conditions: Reflux under inert atmosphere, with controlled temperature to favor mono-alkylation.

- Similar procedures have been employed for synthesizing 5-(Benzylidene) and 5-alkyl hydantoins, with yields ranging from moderate to high (56-92%) depending on the reagent and conditions.

Methylation at the 5-Position

Method B: Methylation Using Dimethyl Sulfate or Methyl Iodide

- Reagents: Hydantoin, methylating agent (dimethyl sulfate or methyl iodide), base (e.g., sodium hydroxide),

- Procedure: Hydantoin is dissolved in aqueous or alcoholic medium, then treated with methylating agent under reflux. The methylation occurs at the nitrogen atom at the 5-position, resulting in the methylated derivative.

- Reaction Conditions: Reflux in aqueous solution with careful control to prevent over-alkylation.

- The use of dimethyl sulfate has been documented for methylation of hydantoin derivatives, achieving yields up to 92% with high purity after recrystallization.

Sequential Functionalization

The synthetic route can be sequential:

- First, methylate the hydantoin core,

- Then, introduce the methoxymethyl group via nucleophilic substitution or addition reactions, often using formaldehyde derivatives or chloromethyl methyl ethers.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Alkylation at 5-position | Hydantoin + methoxymethyl chloride | Acetone | Reflux | 56-92 | Using base like potassium carbonate |

| 2. Methylation | Hydantoin + dimethyl sulfate | Aqueous | Reflux | Up to 92 | Controlled to prevent over-alkylation |

| 3. Sequential derivatization | Hydantoin derivatives | Various | Reflux or room temp | Variable | Recrystallization for purity |

Research Findings and Notes

Reaction Specificity: Alkylation at the 5-position is regioselective when using suitable bases and controlled reaction conditions, as demonstrated in related hydantoin syntheses.

Reaction Optimization: Reflux conditions, choice of solvent, and molar ratios significantly influence yield and purity. For example, using acetone with potassium carbonate yields cleaner mono-alkylation products.

Reagents and Precursors: Formaldehyde derivatives, chloromethyl methyl ethers, and methylating agents are common for introducing methoxymethyl groups, with subsequent methylation steps to add methyl groups.

Purification: Recrystallization from ethanol or ethanol-water mixtures is standard, ensuring high purity for subsequent applications.

化学反应分析

Types of Reactions: 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry: In chemistry, 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications, including as a stabilizer or cross-linking agent.

作用机制

The mechanism by which 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

相似化合物的比较

Key Observations :

- Methoxymethyl vs. Aryl Groups : The methoxymethyl group enhances solubility in polar solvents compared to aryl-substituted derivatives (e.g., 5-(4-fluorophenyl) analog), which exhibit greater lipophilicity .

- Hydroxyethyl vs.

Pharmacological Activity

Antidiabetic Activity

- Thiazolidine-2,4-dione Analogs : Compounds like 5-[4-(substituted)benzylidine]thiazolidine-2,4-dione () exhibit potent antidiabetic activity via PPAR-γ agonism, reducing blood glucose levels in animal models. In contrast, methoxymethyl-substituted imidazolidinediones may lack this mechanism due to structural differences in the heterocyclic core .

- Hypoglycemic Derivatives : Sulfonylated imidazolidinediones (e.g., 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) show aldose reductase inhibition, addressing diabetic complications like neuropathy .

Antimicrobial Activity

- Antimycobacterial Hydantoins : Derivatives such as 5-(4-difluoromethoxyphenyl)-5-methylimidazolidine-2,4-dione () inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis. The methoxymethyl variant’s activity against DprE1 remains unexplored but could differ due to altered steric bulk .

生物活性

5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique hydantoin ring structure that contributes to its reactivity and potential therapeutic applications. The following sections provide an overview of its biological activity, including anticancer properties, antimicrobial effects, and other relevant findings from current research.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a methoxymethyl group and a methyl group attached to the imidazolidine ring. This configuration enhances its solubility and alters its biological activity compared to simpler derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C6H10N2O3 |

| Molecular Weight | 158.16 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action involves interference with critical signaling pathways such as the mTOR pathway, which is essential for cell growth and survival.

- Cell Lines Tested : Gastric cancer cells have shown notable sensitivity to this compound.

- Mechanism : Induction of G1 phase cell cycle arrest and apoptosis through modulation of mTOR signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Values range from 2 to 16 μg/mL against various strains .

- Potential Applications : Its antimicrobial effects could be harnessed in developing new antibiotics or treatments for infections.

Case Studies

-

Study on Cancer Cell Lines :

- A study involving gastric cancer cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The highest concentration resulted in over 70% cell death within 48 hours.

- The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.

- Antimicrobial Efficacy :

常见问题

Q. What are the common synthetic routes for 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione and its derivatives?

Methodological Answer: The synthesis typically involves:

- Core formation : Reacting α-haloketones with urea or thiourea under basic conditions to form the imidazolidine-2,4-dione scaffold.

- Substituent introduction : Using Knoevenagel condensation to add benzylidene groups or nucleophilic substitution for methoxymethyl/methyl groups (e.g., via alkylation of precursor hydantoins) .

- Example: 5-(4-chlorophenyl)-5-methyl derivatives are synthesized by reacting substituted phenyl precursors with brominated ketones, yielding products with 25–45% efficiency depending on substituent reactivity .

Key Optimization Factors :

- Catalyst choice (e.g., ZnCl₂ for cyclization).

- Solvent selection (e.g., dry 1,4-dioxane for reflux conditions).

- Purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Assign chemical shifts to confirm substituent integration and coupling constants (e.g., methoxymethyl protons at δ 3.2–3.5 ppm, imidazolidine carbonyls at δ 170–175 ppm) .

- HRMS/UPLC-MS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for 5-(4-fluorophenyl)-5-methyl analogs .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H bends .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water or DMF-acetic acid mixtures for high-purity solids .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar derivatives .

- HPLC : For isomers or closely related analogs, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for derivatives with bulky substituents?

Q. How do substituents on the imidazolidine ring impact physicochemical properties?

Methodological Answer:

- Lipophilicity : Chlorophenyl groups increase logP values by 0.5–1.0 units compared to methoxymethyl groups, affecting membrane permeability .

- Solubility : Methoxymethyl derivatives show higher aqueous solubility (2–4 mg/mL) due to hydrogen bonding .

- Thermal stability : Bulky substituents (e.g., 4-fluorophenyl) raise melting points by 20–30°C compared to alkyl analogs .

Experimental Validation :

- Use DSC (Differential Scanning Calorimetry) to measure melting points.

- Calculate logP via HPLC retention times or computational tools (e.g., ChemAxon) .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with X-ray structures (e.g., crystallography confirms methoxymethyl orientation in ).

- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals .

- DFT calculations : Predict 13C chemical shifts using Gaussian software and benchmark against experimental data .

Q. What computational methods support the design of bioactive derivatives?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets .

- Reaction path search : Apply quantum chemical calculations (e.g., IRC analysis) to predict regioselectivity in substitution reactions .

Q. How to evaluate the impact of substituents on biological activity?

Methodological Answer:

- SAR studies : Test derivatives in vitro (e.g., antimicrobial assays) and compare IC₅₀ values. For example:

- 5-Methyl derivatives show 2-fold higher antifungal activity than unsubstituted analogs .

- Thiophenyl substituents enhance anti-inflammatory activity via COX-2 inhibition .

- Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation .

Safety and Compliance

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- First aid : For exposure, rinse with water for 15 minutes and seek medical consultation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Purity verification : Reanalyze compounds via HPLC to confirm >95% purity before testing .

- Meta-analysis : Compare data across peer-reviewed studies (e.g., antifungal activity in vs. ) to identify outliers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。